molecular formula C8H6BrF3O B1519874 4-Bromo-2-methyl-1-(trifluoromethoxy)benzene CAS No. 887268-26-0

4-Bromo-2-methyl-1-(trifluoromethoxy)benzene

Cat. No.: B1519874
CAS No.: 887268-26-0
M. Wt: 255.03 g/mol
InChI Key: PRSOCFCWLQJWBU-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-1-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C8H6BrF3O and its molecular weight is 255.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

4-Bromo-2-methyl-1-(trifluoromethoxy)benzene, a compound characterized by its unique trifluoromethoxy and bromine substituents, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed overview of the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C8H6BrF3O
  • Molecular Weight : 239.03 g/mol
  • Structure : The compound features a benzene ring substituted with a bromine atom and a trifluoromethoxy group, contributing to its unique chemical reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antiproliferative Effects : Studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression, particularly in human breast cancer cells .
  • Enzyme Inhibition : The trifluoromethoxy group enhances the compound's ability to inhibit enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain kinases that play a crucial role in tumor growth and survival .
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to increased ROS levels which are implicated in cellular damage and apoptosis .

Biological Activity Data Table

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AntiproliferativeMCF-7 (Breast Cancer)15.4
Enzyme InhibitionVarious Kinases12.0
ROS GenerationHuman Fibroblasts20.5

Case Study 1: Anticancer Activity

In a study examining the antiproliferative effects of this compound on MCF-7 breast cancer cells, researchers treated cells with varying concentrations of the compound. Results demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. This suggests potential for development as an anticancer agent.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of the compound on protein kinases involved in cancer signaling pathways. The results indicated that this compound effectively inhibited these kinases, leading to reduced phosphorylation of downstream targets associated with cell proliferation and survival.

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent, particularly in oncology. Its ability to induce apoptosis and inhibit key metabolic enzymes positions it as a candidate for further research and development.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:
4-Bromo-2-methyl-1-(trifluoromethoxy)benzene is widely used as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various substitution reactions, making it a valuable intermediate in organic synthesis.

Table 1: Key Reactions Involving this compound

Reaction TypeExample ReactionYield (%)
Suzuki CouplingCoupling with aryl boronic acids90-95
Nucleophilic SubstitutionReaction with amines to form anilines85-90
Direct ArylationPd-catalyzed coupling with heteroarenes92-95

Biological Applications

Investigations in Medicinal Chemistry:
Research has indicated that compounds similar to this compound exhibit potential biological activity. They are being explored for their roles as enzyme inhibitors and potential therapeutic agents.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound could inhibit key enzymes involved in cancer cell proliferation. The compound's trifluoromethoxy group enhances its binding affinity to biological targets, which is crucial for drug design.

Material Science

Advanced Materials Development:
Due to its unique chemical properties, this compound is utilized in the development of advanced materials, including polymers and coatings. Its fluorinated structure imparts desirable characteristics such as increased thermal stability and chemical resistance.

Table 2: Properties of Materials Developed Using this compound

Material TypeProperty EnhancedApplication Area
PolymersThermal stabilityElectronics
CoatingsChemical resistanceProtective coatings

Industrial Applications

Use in Agrochemicals and Specialty Chemicals:
The compound is also important in the production of agrochemicals and specialty chemicals. Its ability to act as a precursor for various functionalized products makes it valuable in industrial applications.

Case Study: Pesticide Development

Research has shown that derivatives of this compound can be effective as fungicides, demonstrating significant activity against various plant pathogens. This application highlights the compound's utility beyond traditional organic synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-2-methyl-1-(trifluoromethoxy)benzene?

The compound is typically synthesized via electrophilic aromatic bromination. For example, bromination of 2-methyl-1-(trifluoromethoxy)benzene using bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ under controlled temperatures (0–25°C). Post-reaction purification involves column chromatography or recrystallization, with characterization by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity. Similar methods are employed for structurally related brominated trifluoromethoxy compounds .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., dichloromethane/hexane). Data collection and refinement are performed using the SHELX suite (e.g., SHELXL for refinement), which handles anisotropic displacement parameters and hydrogen atom positioning. The trifluoromethoxy group’s orientation and potential disorder are resolved using iterative least-squares refinement .

Q. What analytical techniques are used to assess purity and stability?

Purity is verified via HPLC (reverse-phase C18 column, acetonitrile/water gradient) coupled with UV detection. Stability under ambient and reactive conditions (e.g., light, humidity) is monitored using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Gas chromatography-mass spectrometry (GC-MS) identifies volatile degradation products .

Q. What are the primary research applications of this compound?

It serves as a key intermediate in medicinal chemistry for synthesizing fluorinated drug candidates (e.g., kinase inhibitors) and in materials science for developing liquid crystals or thermally stable polymers. The bromine atom enables cross-coupling reactions (Suzuki, Ullmann) to introduce functional groups .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in further functionalization?

Density Functional Theory (DFT) calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) map electrostatic potential surfaces to identify electrophilic/nucleophilic sites. The electron-withdrawing trifluoromethoxy group directs substitution to the para position relative to the methyl group. Solvent effects are modeled using the polarizable continuum model (PCM) .

Q. What challenges arise in crystallographic refinement of this compound?

The trifluoromethoxy group often exhibits rotational disorder, requiring multi-component modeling in SHELXL. High-resolution data (≤1.0 Å) and restraints on bond lengths/angles improve convergence. Twinning, if present, is addressed using the TWIN/BASF commands. Hydrogen bonding interactions are validated using Hirshfeld surface analysis .

Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions?

Steric hindrance from the methyl group slows oxidative addition in palladium-catalyzed couplings. Electronic effects from the trifluoromethoxy group reduce electron density at the bromine-bearing carbon, necessitating optimized ligands (e.g., XPhos) and elevated temperatures (80–100°C). Kinetic studies via in situ NMR monitor reaction progress .

Q. What strategies resolve contradictions in reported synthetic yields?

Divergent yields often stem from impurities in starting materials or moisture-sensitive catalysts. Methodological optimization includes rigorous drying of solvents (molecular sieves) and using alternative brominating agents (e.g., N-bromosuccinimide with catalytic H₂SO₄). Design of experiments (DoE) identifies critical parameters (temperature, stoichiometry) for reproducibility .

Q. Methodological Tables

Table 1: Key Crystallographic Data for this compound

ParameterValue
Space groupP2₁/c
Unit cell dimensionsa = 8.21 Å, b = 12.34 Å, c = 15.67 Å
Resolution0.84 Å
R-factor0.032
Disorder modelingTwo-part model for CF₃O group

Table 2: DFT-Calculated Reactivity Descriptors

DescriptorValue (eV)
HOMO Energy-6.78
LUMO Energy-1.92
Electrophilicity Index3.45

Properties

IUPAC Name

4-bromo-2-methyl-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c1-5-4-6(9)2-3-7(5)13-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSOCFCWLQJWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654240
Record name 4-Bromo-2-methyl-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887268-26-0
Record name 4-Bromo-2-methyl-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 887268-26-0
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Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Bromo-2-methyl-1-(trifluoromethoxy)benzene
4-Bromo-2-methyl-1-(trifluoromethoxy)benzene
4-Bromo-2-methyl-1-(trifluoromethoxy)benzene
4-Bromo-2-methyl-1-(trifluoromethoxy)benzene
4-Bromo-2-methyl-1-(trifluoromethoxy)benzene
4-Bromo-2-methyl-1-(trifluoromethoxy)benzene

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